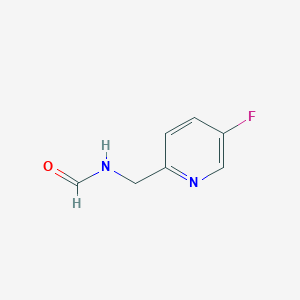

N-(5-fluoropyridin-2-ylmethyl)-formamide

Description

Properties

CAS No. |

1426421-16-0 |

|---|---|

Molecular Formula |

C7H7FN2O |

Molecular Weight |

154.14 g/mol |

IUPAC Name |

N-[(5-fluoropyridin-2-yl)methyl]formamide |

InChI |

InChI=1S/C7H7FN2O/c8-6-1-2-7(10-3-6)4-9-5-11/h1-3,5H,4H2,(H,9,11) |

InChI Key |

FXYBOBPQWXXRBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1F)CNC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Formamide Derivatives

Pyridine derivatives with formamide or related groups highlight the impact of substituent position and identity (Table 1).

Table 1: Pyridine-Based Analogs

Key Observations :

- Halogen Effects : Fluorine (5-F) vs. chlorine (5-Cl) alters electronegativity and steric bulk, impacting solubility and metabolic stability. Fluorine’s small size and strong electron-withdrawing nature enhance aromatic ring stability compared to chlorine .

- Biological Implications : Thiazole-furan hybrids () demonstrate diverse bioactivity, suggesting pyridine-formamide derivatives may interact with enzymes or receptors in medicinal chemistry contexts.

Phenyl-Based Formamide Derivatives

Phenyl analogs provide contrasts in aromatic system electronic properties (Table 2).

Table 2: Phenyl-Based Analogs

Key Observations :

- Aromatic System Differences : Pyridine’s nitrogen atom introduces polarity and hydrogen-bonding capacity absent in phenyl analogs, influencing solubility (e.g., FANFT’s nitro group enhances reactivity but reduces solubility ).

- Metabolic Pathways : FANFT’s metabolism via prostaglandin endoperoxide synthetase () contrasts with pyridine derivatives, which may undergo cytochrome P450-mediated oxidation or ring hydroxylation.

- Applications : Phenyl-formamides () are used as solvents or intermediates, whereas pyridine derivatives may have specialized roles in drug design due to their electronic profiles.

Preparation Methods

Reduction of 5-Fluoropyridine-2-carbonitrile

A common route involves the reduction of 5-fluoropyridine-2-carbonitrile using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. For example:

This method yields the amine but requires stringent anhydrous conditions and careful quenching to avoid over-reduction.

Gabriel Synthesis

The Gabriel synthesis offers an alternative by reacting 5-fluoropyridin-2-ylmethyl bromide with potassium phthalimide, followed by hydrazinolysis:

This route avoids direct handling of gaseous ammonia but depends on the availability of the bromide precursor.

Formylation of 5-Fluoropyridin-2-ylmethylamine

T3P-Mediated Coupling (Method A)

Propylphosphonic anhydride (T3P) efficiently activates formic acid for amide bond formation. Adapted from a protocol for analogous pyridinyl amides:

-

Reaction Setup :

-

5-Fluoropyridin-2-ylmethylamine (1.0 equiv), formic acid (1.05 equiv), and T3P (1.4 equiv) in ethyl acetate.

-

Base: N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) at 0–15°C.

-

-

Workup :

-

Quench with saturated NaHCO₃, extract with methyl tert-butyl ether (MTBE), and polish filtration.

-

Crystallization via heptane/ethyl acetate yields the formamide.

-

Advantages : High purity (>99% ee), scalability.

Limitations : T3P cost and sensitivity to moisture.

TosOH-Catalyzed Formylation (Method B)

Toluenesulfonic acid (TosOH) facilitates direct formylation under mild conditions, as demonstrated in cyclization reactions:

-

Reaction Conditions :

-

5-Fluoropyridin-2-ylmethylamine (1.0 equiv), formic acid (1.2 equiv), TosOH (0.2 equiv) in methanol.

-

Stirred at 70°C for 12 hours.

-

-

Purification :

-

Extracted with ethyl acetate, dried over Na₂SO₄, and concentrated.

-

Chromatography (SiO₂, EtOAc/heptane) isolates the product.

-

Ethyl Formate Alkylation (Method C)

A classical approach employs ethyl formate under basic conditions:

Optimization :

-

Excess ethyl formate (2.0 equiv) and reflux (80°C, 6 h) improve conversion.

-

Neutralization with HCl followed by extraction yields the crude product.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Evaluation of Methods

| Method | Reagents/Conditions | Yield* | Purity | Scalability |

|---|---|---|---|---|

| T3P | T3P, DIPEA, EtOAc | 75–80% | >99% | High |

| TosOH | Formic acid, TosOH | 65–70% | 95% | Moderate |

| Ethyl Formate | NaOH, HCOOEt | 50–60% | 90% | Low |

Challenges and Optimization Strategies

-

Intermediate Stability : 5-Fluoropyridin-2-ylmethylamine is hygroscopic; storage under N₂ or in anhydrous solvents is critical.

-

Byproduct Formation : Over-formylation or dimerization occurs if excess formic acid is used. Stoichiometric control and low temperatures mitigate this.

-

Purification : Silica gel chromatography or recrystallization from heptane/EtOAc improves purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.